4-O-beta-Glucopyranosyl-cis-coumaric acid

描述

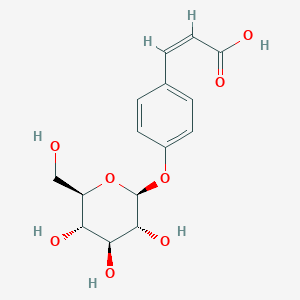

4-O-β-D-葡萄糖基-反式-香豆酸是一种从莲 (Nelumbo nucifera Gaertn) 植物中分离得到的天然化合物 。它以其独特的化学结构和潜在的生物活性而闻名。 该化合物的分子式为 C15H18O8,分子量为 326.30 g/mol .

准备方法

合成路线和反应条件: 4-O-β-D-葡萄糖基-反式-香豆酸通常通过酶促方法合成。 该过程涉及在特定条件下酶催化香豆酸和葡萄糖形成该化合物 。反应在受控的温度和 pH 值下进行,以确保最佳的酶活性及产物收率。

工业生产方法: 4-O-β-D-葡萄糖基-反式-香豆酸的工业生产也依赖于酶促合成,因为其效率和特异性。 该过程涉及大规模发酵和生物反应器系统,以大量生产该化合物 .

化学反应分析

反应类型: 4-O-β-D-葡萄糖基-反式-香豆酸会发生多种化学反应,包括氧化、还原和取代反应。这些反应对于改变该化合物的结构和增强其生物活性至关重要。

常用试剂和条件:

氧化: 常用的氧化剂如过氧化氢和高锰酸钾在酸性或碱性条件下使用。

还原: 还原剂如硼氢化钠和氢化铝锂在受控温度下使用。

取代: 取代反应通常涉及亲核试剂,如胺和硫醇,在温和条件下进行。

主要产物: 从这些反应中形成的主要产物包括 4-O-β-D-葡萄糖基-反式-香豆酸的各种衍生物,其官能团发生改变,可能表现出不同的生物活性 .

科学研究应用

Introduction to 4-O-beta-Glucopyranosyl-cis-coumaric Acid

This compound (4-O-Glc-cis-pCA) is a phenolic compound primarily derived from various plants, notably Nelumbo nucifera (lotus). This compound is characterized by its glucopyranosyl moiety attached to a cis-coumaric acid structure, contributing to its unique chemical properties. The molecular formula of 4-O-Glc-cis-pCA is C₁₅H₁₈O₈, and it has a CAS number of 117405-48-8. Its structure enhances solubility and potential bioactivity, making it a subject of interest in various scientific fields.

Chemical Behavior

4-O-Glc-cis-pCA exhibits typical reactions of phenolic compounds, such as:

- Oxidation : Can form reactive oxygen species.

- Esterification : Reacts with acids to form esters.

- Hydrolysis : Under acidic conditions, it can release glucose and cis-coumaric acid.

Biological Activities

This compound exhibits several significant biological activities:

Antioxidant Properties

Research indicates that 4-O-Glc-cis-pCA effectively scavenges free radicals, thereby protecting cells from oxidative stress. This property is crucial for potential applications in preventing oxidative damage in various diseases.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, which could be beneficial in treating chronic inflammatory conditions. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes.

Antimicrobial Activity

4-O-Glc-cis-pCA has demonstrated antimicrobial properties against various microbial strains, indicating its potential as a natural product-based antimicrobial agent. This activity suggests applications in food preservation and therapeutic uses against infections.

Cytochrome P450 Inhibition

Recent studies have reported that 4-O-Glc-cis-pCA exhibits moderate inhibitory effects on cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2. This inhibition could influence drug metabolism and pharmacokinetics, highlighting the importance of understanding its interactions with other medications .

Pharmaceutical Applications

Due to its diverse biological activities, this compound holds potential for various applications in pharmaceuticals:

- Therapeutic Agent : Investigated for use in treatments for oxidative stress-related diseases and inflammatory conditions.

- Drug Development : Its interaction with cytochrome P450 enzymes makes it relevant in drug formulation to avoid adverse drug interactions.

Nutraceuticals and Functional Foods

The antioxidant and anti-inflammatory properties of 4-O-Glc-cis-pCA make it an attractive candidate for incorporation into nutraceuticals and functional foods aimed at promoting health and preventing diseases.

Cosmetic Industry

Given its antioxidant effects, this compound may also find applications in cosmetic formulations aimed at protecting skin from oxidative damage and inflammation.

Case Studies

Several studies have highlighted the applications of this compound:

- Antioxidant Efficacy : A study demonstrated that 4-O-Glc-cis-pCA significantly reduced oxidative stress markers in vitro, suggesting its potential as a dietary supplement for enhancing cellular antioxidant defenses.

- Anti-inflammatory Mechanisms : Research indicated that the compound inhibited the lipopolysaccharide-induced production of nitric oxide in macrophages, showcasing its anti-inflammatory capabilities .

- Cytochrome P450 Interaction : A pharmacological study revealed that 4-O-Glc-cis-pCA exhibited anti-competitive inhibition on CYP3A4 with an inhibition constant of 5.56 μmol L^-1. This finding is critical for understanding how this compound might interact with other drugs metabolized by the same enzyme .

作用机制

4-O-β-D-葡萄糖基-反式-香豆酸的作用机制涉及其与特定分子靶标和途径的相互作用。 该化合物通过反竞争性抑制对 CYP3A4 酶表现出中等抑制作用 。这种抑制会影响各种药物和内源性化合物的代谢,从而导致潜在的治疗应用。

类似化合物:

- 4-O-β-D-葡萄糖基-反式-对香豆酸

- (Z)-对香豆酸 4-O-β-D-葡萄糖苷

- (2Z)-3-[4-(β-D-葡萄糖基氧基)苯基]-2-丙烯酸

独特性: 4-O-β-D-葡萄糖基-反式-香豆酸因其特定的糖基化模式及其抑制 CYP3A4 的能力而独一无二。 这使其与其他类似化合物区别开来,这些化合物可能具有不同的糖基化位点或缺乏相同的抑制作用 .

总之,4-O-β-D-葡萄糖基-反式-香豆酸由于其独特的化学结构、多样化的反应性和潜在的生物活性,在各个科学研究领域都是一个重要的化合物。

相似化合物的比较

- 4-O-beta-D-Glucopyranosyl-cis-p-coumaric acid

- (Z)-p-Coumaric acid 4-O-beta-D-glucopyranoside

- (2Z)-3-[4-(beta-D-Glucopyranosyloxy)phenyl]-2-propenoic acid

Uniqueness: 4-O-beta-Glucopyranosyl-cis-coumaric acid is unique due to its specific glycosylation pattern and its ability to inhibit CYP3A4. This sets it apart from other similar compounds, which may have different glycosylation sites or lack the same inhibitory effects .

生物活性

4-O-beta-Glucopyranosyl-cis-coumaric acid is a natural compound derived from Nelumbo nucifera (lotus plant), recognized for its potential health benefits. This compound is a glycosylated form of cis-coumaric acid, which belongs to the class of phenolic compounds known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and anticancer properties, supported by data tables and case studies.

- Molecular Formula : C₁₅H₁₈O₈

- Molecular Weight : 326.3 g/mol

- CAS Number : 117405-48-8

Antioxidant Activity

This compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing reactive oxygen species (ROS) that can cause cellular damage.

- Mechanism of Action : The compound donates hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative stress.

- Research Findings : In vitro studies have shown that this compound enhances the activity of antioxidant enzymes, contributing to increased cellular protection against oxidative damage .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been documented through various studies.

- Mechanism of Action : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This modulation occurs through the inhibition of the NF-kB signaling pathway .

- Case Study : In a study involving RAW264.7 macrophage cells, treatment with this compound significantly reduced the secretion of inflammatory cytokines, demonstrating its potential as an anti-inflammatory agent .

Anticancer Properties

Emerging evidence suggests that this compound may possess anticancer properties.

- Mechanism of Action : The compound induces apoptosis in cancer cells and inhibits tumor growth through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .

- Research Findings : Studies have indicated that this compound can selectively induce cytotoxicity in cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent in cancer treatment .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Findings |

|---|---|---|

| Antioxidant | Scavenging ROS | Enhances antioxidant enzyme activity |

| Anti-inflammatory | Inhibition of cytokines | Reduces TNF-α and IL-6 levels in macrophages |

| Anticancer | Induction of apoptosis | Selective cytotoxicity against cancer cells |

属性

IUPAC Name |

(Z)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O8/c16-7-10-12(19)13(20)14(21)15(23-10)22-9-4-1-8(2-5-9)3-6-11(17)18/h1-6,10,12-16,19-21H,7H2,(H,17,18)/b6-3-/t10-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFYQZQUAULRDF-LSSWKVNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-O-beta-Glucopyranosyl-cis-coumaric acid in the context of Plumeria rubra cv. acutifolia (PRCA)?

A1: this compound is identified as a key chemical marker for distinguishing PRCA from its common adulterants, Plumeria rubra (PR) and Plumeria rubra var. alba (PRVA). [] This distinction is crucial for quality control and authentication of PRCA, a significant component of herbal tea in China. The study highlights the compound's potential in developing reliable methods for preventing adulteration and ensuring the quality of PRCA products. []

Q2: How does this compound contribute to the potential antidiabetic properties of Rhus parviflora?

A2: While the provided research does not directly investigate the antidiabetic mechanism of this compound, it highlights the compound as one of the key phytoconstituents in Rhus parviflora. [] This study suggests that Rhus parviflora exhibits antidiabetic potential due to the presence of specific biomarkers, including this compound. Further research is needed to elucidate the specific role and mechanism of action of this compound in the context of diabetes. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。